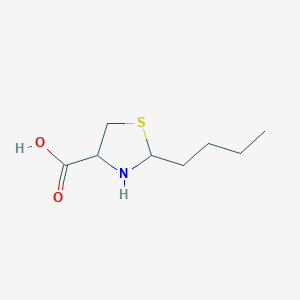

2-Butyl-1,3-thiazolidine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Butyl-1,3-thiazolidine-4-carboxylic acid” is a sulfur-containing amino acid . It is an important building block of β-lactam antibiotics . It has a functional parent α-amino acid .

Synthesis Analysis

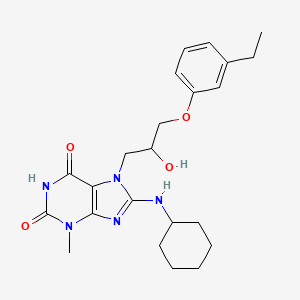

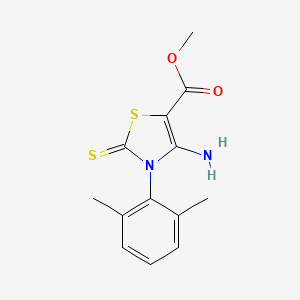

The synthesis of “2-Butyl-1,3-thiazolidine-4-carboxylic acid” involves the fast reaction kinetics between 1,2-aminothiols and aldehydes . This reaction affords a thiazolidine product that remains stable and does not require any catalyst . The reaction is believed to require acidic pH and a long reaction time .Molecular Structure Analysis

The molecular structure of “2-Butyl-1,3-thiazolidine-4-carboxylic acid” involves a thiazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one sulfur atom .Chemical Reactions Analysis

The chemical reactions involving “2-Butyl-1,3-thiazolidine-4-carboxylic acid” include the orthogonal condensation reaction between 1,2-aminothiols and aldehydes to form thiazolidine . This reaction is interesting as it is a bio-conjugation reaction that is poorly explored .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Butyl-1,3-thiazolidine-4-carboxylic acid” include a molecular weight of 189.28 . It is a powder at room temperature .Scientific Research Applications

Proteomics Research

2-Butyl-1,3-thiazolidine-4-carboxylic acid is utilized in proteomics research. Researchers study its interactions with proteins, enzymes, and other biomolecules. Its unique structure and functional groups allow it to participate in protein-ligand binding studies, protein folding investigations, and enzyme inhibition assays .

Peptide Coupling Reactions

This compound finds application in peptide synthesis. Specifically, it is used in peptide coupling reactions. Peptide synthesis involves linking amino acids together to form longer peptide chains. Thiazolidine-2-carboxylic acid contributes to the efficient formation of peptide bonds during this process .

β-Lactam Antibiotics

Thiazolidine-2-carboxylic acid serves as a crucial building block for β-lactam antibiotics. These antibiotics include penicillins and cephalosporins, which are widely used in clinical medicine. By incorporating this compound into their structures, researchers can modify antibiotic properties and enhance their effectiveness .

Hog Kidney D-Amino Acid Oxidase Substrate

Interestingly, thiazolidine-2-carboxylic acid has been identified as a physiological substrate of hog kidney D-amino acid oxidase. This enzyme plays a role in metabolizing D-amino acids. Understanding its interactions with this substrate can provide insights into enzymatic processes and potential therapeutic applications .

Hydrophilic Interaction Liquid Chromatography (HILIC)

In scientific experiments, researchers have explored the use of hydrophilic interaction liquid chromatography (HILIC) coupled with the UV properties of 2-butyl-1,3-thiazolidine-4-carboxylic acid. This combination allows convenient monitoring of the compound, especially when studying relatively high concentrations .

UV Properties and Monitoring

Due to its beneficial UV properties, 2-butyl-1,3-thiazolidine-4-carboxylic acid is amenable to monitoring using UV spectroscopy. Researchers can track its behavior and interactions in solution, providing valuable data for various applications .

Mechanism of Action

Target of Action

Thiazolidine derivatives, which include 2-butyl-1,3-thiazolidine-4-carboxylic acid, are known to have a broad spectrum of biological activities .

Mode of Action

Thiazolidine derivatives are known to interact with various biological targets, leading to diverse therapeutic and pharmaceutical activities .

Biochemical Pathways

Thiazolidine derivatives, in general, are known to influence a variety of biological processes .

Result of Action

Thiazolidine derivatives are known to have diverse therapeutic and pharmaceutical activities .

Action Environment

The degradation behavior of certain thiazolidine derivatives has been observed to favor higher temperatures and ph .

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-butyl-1,3-thiazolidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2S/c1-2-3-4-7-9-6(5-12-7)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLPKWDIJKMEYHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1NC(CS1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-(benzo[d][1,3]dioxol-5-yl)-1,2,4-oxadiazol-5-yl)-6-chloro-2H-chromen-2-one](/img/structure/B2562913.png)

![(1R,3S,4R,6S,8S,10R,13R,14R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14-tetrol](/img/structure/B2562915.png)

![N-[(4-methoxyphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2562917.png)

![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2562923.png)

![N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2562926.png)

![N-[2-(cyclohexen-1-yl)ethyl]-N'-(pyridin-4-ylmethyl)oxamide](/img/structure/B2562928.png)

![N-ethyl-3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2562931.png)

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2562932.png)